
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide
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Description
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C10H10N4O4 and its molecular weight is 250.214. The purity is usually 95%.
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Biological Activity
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C13H20N4O8 and a molecular weight of approximately 396.36 g/mol. Its structure includes a furan ring and a tetrahydropyrimidine moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H20N4O8 |
Molecular Weight | 396.36 g/mol |
LogP | Not specified |
CAS Number | Not specified |
Antitumor Activity
Research indicates that derivatives of the tetrahydropyrimidine structure exhibit promising antitumor activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives had IC50 values below 2 µg/mL against human cancer cell lines, suggesting significant potency . The structure-activity relationship (SAR) analysis revealed that modifications in the furan and pyrimidine rings can enhance cytotoxicity.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Furan derivatives, including those similar to this compound, have demonstrated antibacterial and antifungal properties. These activities are attributed to the ability of the furan ring to interact with microbial cell membranes, disrupting their integrity .
Study 1: Antitumor Efficacy
A recent study synthesized several derivatives of tetrahydropyrimidine and evaluated their antitumor efficacy using MTT assays. The results indicated that compounds with specific substitutions on the furan ring exhibited IC50 values as low as 1.61 µg/mL against A-431 cancer cells . This highlights the importance of structural modifications in enhancing biological activity.
Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, derivatives of furan-based compounds were tested against various bacterial strains. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Properties
IUPAC Name |
N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-14-7(11)6(9(16)13-10(14)17)12-8(15)5-3-2-4-18-5/h2-4H,11H2,1H3,(H,12,15)(H,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPSSCHQRYQOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)NC(=O)C2=CC=CO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.